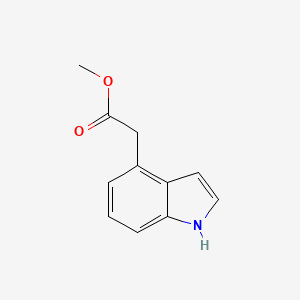![molecular formula C8H11NS B14050487 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thieno and pyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of thiophene derivatives and amines, which undergo cyclization reactions to form the desired compound . Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistent production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thieno or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
- 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
- 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
Uniqueness
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H11NS |
|---|---|
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
6,6-dimethyl-4,5-dihydrothieno[2,3-c]pyrrole |
InChI |
InChI=1S/C8H11NS/c1-8(2)7-6(5-9-8)3-4-10-7/h3-4,9H,5H2,1-2H3 |
Clave InChI |
CJTBZTRRTVTUDE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(CN1)C=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL](/img/structure/B14050459.png)



